molecular formula C13H10BNO3 B12959755 (2-Phenylbenzo[d]oxazol-6-yl)boronic acid CAS No. 866332-16-3

(2-Phenylbenzo[d]oxazol-6-yl)boronic acid

Cat. No.: B12959755
CAS No.: 866332-16-3
M. Wt: 239.04 g/mol
InChI Key: ZDBJLFSTEWCFQP-UHFFFAOYSA-N
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Description

The Role of Boronic Acids in Advanced Organic Synthesis and Beyond

Boronic acids, characterized by the R-B(OH)₂ functional group, have become indispensable tools in modern organic chemistry since their initial synthesis by Edward Frankland in 1860. nih.gov Their stability, generally low toxicity, and versatile reactivity make them crucial intermediates and building blocks. nih.gov Boronic acids are mild Lewis acids, capable of forming reversible covalent complexes with diols, amino acids, and other nucleophilic molecules, a property that has been exploited in the development of chemical sensors, particularly for carbohydrates like glucose. bath.ac.ukresearchgate.net

The most prominent application of boronic acids is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. nih.govlibretexts.org This reaction's reliability and tolerance for a wide range of functional groups have revolutionized the synthesis of biaryls, which are common structures in pharmaceuticals, agrochemicals, and functional materials. nih.govlibretexts.orgnih.gov Beyond Suzuki coupling, boronic acids participate in other important transformations like Chan-Lam coupling for C-N and C-O bond formation. nih.gov Their utility also extends to medicinal chemistry, where the boronic acid moiety is a key feature in drugs like the proteasome inhibitor bortezomib, used in cancer therapy. nih.gov

The Significance of Benzo[d]oxazole Scaffolds in Heterocyclic Chemistry

The benzo[d]oxazole scaffold, a bicyclic system where a benzene (B151609) ring is fused to an oxazole (B20620) ring, is a privileged structure in medicinal chemistry and materials science. nih.govnih.gov This planar and compact structure is found in numerous natural products and synthetic compounds with a wide spectrum of biological activities. mdpi.comrsc.org Benzoxazole (B165842) derivatives have been reported to exhibit antimicrobial, anticancer, anti-inflammatory, and antiviral properties. nih.govnih.govmdpi.com

In the realm of materials science, the rigid and aromatic nature of the 2-phenylbenzoxazole (B188899) (PBO) core imparts favorable photophysical properties. rsc.org Many PBO derivatives are robust, thermally stable, and highly fluorescent, making them attractive building blocks for organic light-emitting diodes (OLEDs), fluorescent probes, and other photoluminescent materials. rsc.org Their tendency to self-assemble into nano- and microstructures further expands their potential applications in areas like wave-guiding. rsc.org

Synergistic Research Opportunities of Boronic Acid-Functionalized Benzo[d]oxazole Systems

The integration of a boronic acid group onto a benzo[d]oxazole scaffold, as seen in (2-Phenylbenzo[d]oxazol-6-yl)boronic acid, creates a bifunctional molecule with synergistic potential. This combination allows for the unique properties of both moieties to be exploited in a targeted manner.

The boronic acid group serves as a versatile chemical handle for further elaboration. Primarily, it enables the benzoxazole unit to be incorporated into larger, more complex architectures via cross-coupling reactions. nih.gov This is particularly valuable for synthesizing novel pharmaceutical candidates or advanced materials where the benzoxazole core imparts desired biological or photophysical properties. For instance, the benzoxazole's fluorescence could be modulated or utilized in sensor applications, where the boronic acid acts as the recognition site for analytes like saccharides. bath.ac.uk

Conversely, the benzoxazole scaffold provides a robust and tunable platform that can influence the reactivity and properties of the boronic acid. The electronic nature of the benzoxazole ring system can be modified by introducing various substituents, which in turn can fine-tune the Lewis acidity and reactivity of the boronic acid group. This synergy opens up avenues for creating libraries of diverse molecules for high-throughput screening in drug discovery or for developing new functional materials with tailored properties. nih.gov

Overview of Key Research Areas for this compound

While specific research on this compound is still emerging, its structural features point towards several key areas of investigation.

Advanced Organic Synthesis: The compound is an ideal building block for the synthesis of complex organic molecules. Its primary application is expected to be in Suzuki-Miyaura cross-coupling reactions, where it can be used to introduce the 2-phenylbenzoxazole moiety into a wide range of substrates. The synthesis of this boronic acid would likely proceed via the palladium-catalyzed borylation of the corresponding 6-bromo-2-phenylbenzo[d]oxazole (B3037683) precursor.

Medicinal Chemistry: Given the broad biological activities associated with the benzoxazole scaffold, this compound is a valuable intermediate for the synthesis of potential new therapeutic agents. nih.govmdpi.com Research has shown that phenolic compounds with a 2-phenylbenzo[d]oxazole scaffold can act as potent tyrosinase inhibitors, suggesting applications in skin-lightening agents. mdpi.comnih.gov Furthermore, the introduction of a boronic acid group itself can confer biological activity, as seen in proteasome inhibitors. nih.gov Therefore, derivatives of this compound are promising candidates for screening against a variety of biological targets.

Materials Science: The fluorescent properties of the 2-phenylbenzoxazole core make this compound and its derivatives attractive for applications in materials science. rsc.org By using the boronic acid as a reactive site, this fluorophore can be incorporated into polymers or other macromolecular structures to create novel photoluminescent materials, sensors, or components for organic electronics. finechemical.net The rigid structure is also conducive to forming liquid crystals or other ordered materials.

Properties

CAS No.

866332-16-3

Molecular Formula

C13H10BNO3

Molecular Weight

239.04 g/mol

IUPAC Name

(2-phenyl-1,3-benzoxazol-6-yl)boronic acid

InChI

InChI=1S/C13H10BNO3/c16-14(17)10-6-7-11-12(8-10)18-13(15-11)9-4-2-1-3-5-9/h1-8,16-17H

InChI Key

ZDBJLFSTEWCFQP-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=C(C=C1)N=C(O2)C3=CC=CC=C3)(O)O

Origin of Product

United States

Synthetic Methodologies and Strategic Functionalization of the 2 Phenylbenzo D Oxazol 6 Yl Boronic Acid System

Construction of the Benzo[d]oxazole Core

The benzo[d]oxazole scaffold is a privileged structure in medicinal chemistry and materials science. nih.gov Its synthesis has been the subject of extensive research, leading to a variety of effective methods.

Classical and Modern Cyclization Approaches

The most prevalent method for constructing the 2-arylbenzoxazole core involves the condensation and subsequent cyclization of an o-aminophenol with a carboxylic acid or its derivative. nih.gov This foundational approach has been refined over the years, leading to more efficient and environmentally benign protocols.

Classical methods often require harsh conditions, such as high temperatures or the use of strong acids like polyphosphoric acid (PPA). nih.gov Modern approaches, however, utilize a range of catalysts to facilitate the reaction under milder conditions. For instance, the reaction between an o-aminophenol and an aldehyde can be effectively catalyzed by a Brønsted acidic ionic liquid (BAIL) gel under solvent-free conditions, offering high yields and a recyclable catalyst system. acs.org Another green chemistry approach employs fly ash, an industrial waste product, as a heterogeneous catalyst for the condensation of o-aminophenols with aldehydes in toluene. nih.gov

Other notable cyclization strategies include:

Reaction with β-diketones: A combination of a Brønsted acid and copper(I) iodide (CuI) can catalyze the cyclization of 2-aminophenols with β-diketones to yield 2-substituted benzoxazoles. organic-chemistry.org

N-deprotonation–O-SNAr Cyclization: A two-step synthesis starting from 2-fluoroanilines involves acylation followed by an intramolecular base-induced cyclization. nih.gov This method proceeds via an N-deprotonation and subsequent nucleophilic aromatic substitution (SNAr) to form the oxazole (B20620) ring. nih.gov

One-Pot Aminocarbonylation/Cyclization: A sequential one-pot procedure can generate 2-aryl benzoxazoles from aryl bromides and 2-aminophenols via an initial aminocarbonylation, followed by an acid-mediated ring closure. organic-chemistry.org

Table 1: Comparison of Selected Modern Cyclization Methods for Benzoxazole (B165842) SynthesisReactantsCatalyst/ReagentConditionsKey FeaturesReference2-Aminophenol, BenzaldehydeBrønsted Acidic Ionic Liquid (BAIL) gel130 °C, Solvent-freeHeterogeneous, recyclable catalyst, high yield. acs.orgo-Aminophenol, AldehydeFly Ash110 °C, TolueneGreen, uses waste material as catalyst. nih.govN-(2-fluorophenyl)benzamidePotassium Carbonate (K₂CO₃)115-130 °C, DMFIntramolecular SNAr cyclization, avoids external coupling partners for ring closure. nih.gov2-Aminophenol (B121084), β-diketoneBrønsted Acid and CuINot specifiedTolerates various substituents on the 2-aminophenol. organic-chemistry.org

C-H/C-N Bond Functionalization Strategies for Benzo[d]oxazole Synthesis

While many methods build the ring from two separate precursors, other advanced strategies construct the benzoxazole system through the strategic formation of C–O and C=N bonds, sometimes involving C–H functionalization as a key step. These methods often offer novel pathways to substituted benzoxazoles.

One such approach involves the copper(II)-catalyzed conversion of bisaryloxime ethers into 2-arylbenzoxazoles. This reaction proceeds through a cascade of C–H functionalization and subsequent C–N/C–O bond formation under an oxygen atmosphere. organic-chemistry.org Another innovative route is the NaOCl-mediated Beckmann-type rearrangement of readily accessible ortho-hydroxyaryl N-H ketimines, which provides 2-substituted benzoxazoles. organic-chemistry.org

Gold-catalyzed reactions have also emerged as powerful tools. For example, the cyclo-isomerization of propargylic amides, facilitated by catalysts like AuCl₃, can produce the oxazole ring structure. researchgate.net These reactions highlight a shift towards atom-economical processes that construct the heterocyclic core by transforming existing C-H bonds rather than relying solely on pre-functionalized starting materials.

Introduction of the Boronic Acid Moiety

With the 2-phenylbenzo[d]oxazole core constructed, the next critical step is the introduction of the boronic acid group at the C-6 position. Boronic acids are versatile intermediates in organic synthesis, most notably in the Suzuki-Miyaura cross-coupling reaction. nih.govwikipedia.org

Transition Metal-Catalyzed Borylation Reactions (e.g., Miyaura Borylation)

The Miyaura borylation is a robust and widely used palladium-catalyzed cross-coupling reaction for synthesizing boronate esters from aryl halides or triflates. wikipedia.orgorganic-chemistry.org To synthesize the target compound, a precursor such as 6-bromo-2-phenylbenzo[d]oxazole (B3037683) would be reacted with a diboron (B99234) reagent, most commonly bis(pinacolato)diboron (B136004) (B₂pin₂). wikipedia.orgalfa-chemistry.com

The general catalytic cycle, as proposed by Miyaura, involves:

Oxidative addition of the aryl halide to a Pd(0) complex.

Transmetalation with the diboron reagent, often activated by a base like potassium acetate (B1210297) (KOAc). organic-chemistry.orgalfa-chemistry.com

Reductive elimination to yield the arylboronate ester and regenerate the Pd(0) catalyst. alfa-chemistry.com

The resulting boronate ester can then be hydrolyzed to the final boronic acid. This method is highly valued for its excellent functional group tolerance and generally high yields. nih.gov

Table 2: Typical Conditions for Miyaura Borylation of Aryl HalidesAryl HalideBoron SourceCatalystLigandBaseSolventReferenceAr-Br, Ar-ClB₂(pin)₂PdCl₂(dppf)dppf (part of catalyst)KOAcDioxane, DMSO wikipedia.orgorganic-chemistry.orgAr-ClBis-boronic acid (BBA)XPhos Pd G2XPhos (part of precatalyst)K₃PO₄Toluene/H₂O nih.govAr-BrB₂(pin)₂PdCl₂(PPh₃)₂PPh₃ (part of catalyst)KOAcSolvent-free researchgate.net

Direct Borylation of Aryl and Heteroaryl Systems

A more atom-economical alternative to cross-coupling is the direct C–H borylation of the pre-formed heterocycle. This approach avoids the need to pre-install a halogen or triflate leaving group. Iridium-catalyzed C–H borylation has become the premier method for this transformation due to its high efficiency and broad substrate scope. researchgate.net

In this strategy, 2-phenylbenzo[d]oxazole would be reacted with B₂pin₂ in the presence of an iridium catalyst, such as [Ir(cod)OMe]₂ with a bipyridine-based ligand. The regioselectivity of the borylation is primarily governed by steric factors, with the catalyst favoring the least hindered C–H bonds. researchgate.net For the 2-phenylbenzo[d]oxazole system, careful optimization would be required to achieve selective borylation at the C-6 position over other positions on the benzo fused ring (C-4, C-5, C-7). Recent studies on related heterocycles like 2,1,3-benzothiadiazole (B189464) have demonstrated that regioselective C-H borylation is achievable, suggesting the feasibility of this approach for the target molecule. acs.org

Phenyl Group Incorporation and Diversification

The 2-phenyl group is a defining feature of the target molecule. Its introduction is typically achieved during the initial construction of the benzoxazole core. The most straightforward method is the condensation of an o-aminophenol with benzaldehyde (B42025) or a derivative thereof. nih.govacs.org Using benzaldehyde directly installs the 2-phenyl group.

This synthetic junction is a prime point for diversification. By employing substituted benzaldehydes or benzoic acids in the cyclization step, a wide array of 2-arylbenzoxazoles can be generated. For example, research into tyrosinase inhibitors has involved the synthesis of 2-phenylbenzoxazoles bearing resorcinol (B1680541) and catechol moieties on the 2-phenyl ring. nih.gov These were prepared by using the corresponding hydroxy- or methoxy-substituted benzaldehydes in the initial condensation, followed by demethylation steps where necessary. nih.gov

This strategy allows for the systematic modification of the 2-phenyl group to tune the electronic and steric properties of the final molecule, which is a common practice in drug discovery and materials science. nih.gov

Table of Mentioned Compounds

Compound NameRole/Context(2-Phenylbenzo[d]oxazol-6-yl)boronic acidTarget Moleculeo-AminophenolStarting material for benzoxazole synthesisBenzaldehydePrecursor for the 2-phenyl groupBenzoic acidPrecursor for the 2-phenyl groupPolyphosphoric acid (PPA)Classical cyclization catalystCopper(I) iodide (CuI)Cyclization co-catalyst2-FluoroanilineStarting material for SNAr cyclizationPotassium Carbonate (K₂CO₃)Base in cyclization reactions6-Bromo-2-phenylbenzo[d]oxazoleHypothetical precursor for Miyaura borylationBis(pinacolato)diboron (B₂pin₂)Boron source in borylation reactionsPotassium acetate (KOAc)Base in Miyaura borylationPdCl₂(dppf)Palladium catalyst for Miyaura borylation[Ir(cod)OMe]₂Iridium catalyst for C-H borylationResorcinolStructural motif for tyrosinase inhibitorsCatecholStructural motif for tyrosinase inhibitorsTolueneSolventDimethylformamide (DMF)Solvent

Strategies for Installing the 2-Phenyl Substituent

The introduction of the 2-phenyl group onto the benzoxazole core is a key synthetic step. Several methods have been developed for the synthesis of 2-arylbenzoxazoles, which can be adapted for the preparation of precursors to (2-Phenylbenzo[d]oxazol-6-yl)boronic acid. A common and direct approach involves the condensation of an appropriately substituted o-aminophenol with benzaldehyde or a derivative thereof. nih.govckthakurcollege.net

One of the most prevalent methods is the reaction of a 2-aminophenol derivative with an aromatic aldehyde in the presence of an oxidizing agent or catalyst. researchgate.netyoutube.com For the synthesis of a precursor to the target molecule, 4-bromo-2-aminophenol would be the starting material of choice, which upon reaction with benzaldehyde would yield 6-bromo-2-phenylbenzo[d]oxazole. This transformation can be promoted by various catalytic systems, including metal-based catalysts and greener, metal-free alternatives. nih.govresearchgate.net

Another established route is the reaction of a 2-aminophenol with a benzoic acid derivative, such as benzoyl chloride or benzoic acid itself, often under harsh conditions requiring high temperatures or the use of polyphosphoric acid (PPA) as a dehydrating agent. researchgate.net

The subsequent introduction of the boronic acid functionality at the 6-position is typically achieved through a palladium-catalyzed Miyaura borylation reaction of the corresponding 6-halo-2-phenylbenzoxazole, most commonly 6-bromo-2-phenylbenzoxazole. digitellinc.com This reaction utilizes a palladium catalyst, a phosphine (B1218219) ligand, a base, and a boron source, such as bis(pinacolato)diboron (B₂pin₂), to install the boronic ester, which can then be hydrolyzed to the desired boronic acid. digitellinc.com

Table 1: Representative Synthetic Routes to 2-Phenylbenzoxazole (B188899) Precursors

Starting MaterialsReagents and ConditionsProductReference(s)
4-Bromo-2-aminophenol, BenzaldehydeOxidant (e.g., O₂), Catalyst (e.g., Cu(I) or Pd(II)), Solvent (e.g., DMF, Toluene), Heat6-Bromo-2-phenylbenzo[d]oxazole researchgate.netyoutube.com
4-Bromo-2-aminophenol, Benzoic AcidPolyphosphoric Acid (PPA), High Temperature6-Bromo-2-phenylbenzo[d]oxazole researchgate.net
6-Bromo-2-phenylbenzo[d]oxazoleBis(pinacolato)diboron, Pd catalyst (e.g., Pd(dppf)Cl₂), Base (e.g., KOAc), Solvent (e.g., Dioxane), Heat2-Phenyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole digitellinc.com

Post-Synthetic Modifications on the Phenyl Ring

Once the this compound or its protected ester form is synthesized, further functionalization can be achieved on the 2-phenyl ring. These modifications allow for the fine-tuning of the molecule's electronic and steric properties. Standard electrophilic aromatic substitution (EAS) reactions can be employed to introduce a variety of substituents. masterorganicchemistry.comlibretexts.org

Common post-synthetic modifications include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid. rsc.org

Halogenation: Introduction of halogen atoms (e.g., -Cl, -Br) using reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) with a catalyst.

Friedel-Crafts Acylation and Alkylation: Introduction of acyl or alkyl groups using an acyl chloride or alkyl halide in the presence of a Lewis acid catalyst. masterorganicchemistry.com

It is crucial to consider the stability of the boronic acid group under the conditions of these electrophilic reactions, and protection of the boronic acid as an ester may be necessary.

Protecting Group Chemistry for Boronic Acid Functionality

The boronic acid group is susceptible to various reactions, including oxidation and protodeboronation, which can interfere with synthetic transformations on other parts of the molecule. chapman.edu Therefore, the use of protecting groups for the boronic acid functionality is a common strategy to enhance stability and control reactivity. researchgate.net

Formation and Utility of Boronic Esters (e.g., Pinacol (B44631) Esters, MIDA Esters)

Pinacol Esters: Arylboronic pinacol esters are widely used as protected forms of boronic acids. researchgate.net They are typically crystalline solids that are stable to air and moisture and can be purified by silica (B1680970) gel chromatography. organic-chemistry.org The formation of the pinacol ester of this compound would involve the reaction of the boronic acid with pinacol, often with the removal of water. Alternatively, the pinacol ester can be directly synthesized via the Miyaura borylation of 6-bromo-2-phenylbenzoxazole with bis(pinacolato)diboron. digitellinc.com Pinacol esters are sufficiently stable for many synthetic transformations but can be readily cleaved under acidic or basic conditions to regenerate the free boronic acid. researchgate.net

MIDA Esters: N-methyliminodiacetic acid (MIDA) boronates offer an alternative and often superior protection strategy. mdpi.com MIDA boronates are exceptionally stable, crystalline solids that are compatible with a wide range of reaction conditions under which other boronic acid derivatives, including pinacol esters, might be unstable. nih.govnih.gov This stability allows for multi-step synthetic sequences to be performed on other parts of the molecule without affecting the boronic acid moiety. chapman.edu The MIDA ester of this compound could be prepared by the condensation of the boronic acid with MIDA. Deprotection of MIDA boronates is typically achieved under mild basic conditions, such as with aqueous sodium bicarbonate or sodium hydroxide, to release the free boronic acid. mdpi.com

Regulating Reactivity and Stability through Protection

The choice of protecting group allows for the regulation of the reactivity of the boronic acid. Pinacol esters, while providing good stability, can still participate in some coupling reactions, albeit at a slower rate than the free boronic acid. nih.gov MIDA boronates, on the other hand, are generally unreactive in Suzuki-Miyaura cross-coupling reactions under anhydrous conditions, effectively "masking" the boronic acid functionality. mdpi.comnih.gov This differential reactivity allows for sequential cross-coupling reactions.

The stability of boronic esters is influenced by steric and electronic factors. The bulky nature of the pinacol and MIDA ligands sterically protects the boron center from unwanted reactions. researchgate.net The trigonal planar geometry of the boronic acid is converted to a more stable tetrahedral geometry in the MIDA ester, which reduces its Lewis acidity and reactivity. nih.gov

Table 2: Comparison of Common Boronic Acid Protecting Groups

Protecting GroupFormationStabilityDeprotection ConditionsKey Advantages
Pinacol Ester Reaction with pinacol; Direct synthesis via Miyaura borylationGood stability to air, moisture, and chromatographyAcidic or basic hydrolysisCommercially available reagents; well-established procedures
MIDA Ester Condensation with N-methyliminodiacetic acidExceptional stability to a wide range of reagents and conditionsMild aqueous base (e.g., NaHCO₃, NaOH)Allows for iterative cross-coupling; high stability

Stability and Degradation Pathways Relevant to this compound

The stability of arylboronic acids is a critical consideration in their synthesis, purification, storage, and application. The primary degradation pathway for arylboronic acids is protodeboronation, the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond. core.ac.ukescholarship.org

Understanding Protodeboronation in Arylboronic Acids

Protodeboronation of arylboronic acids is a well-documented process that can be influenced by several factors, including pH, temperature, and the electronic nature of the aryl group. researchgate.neted.ac.uk The reaction is often catalyzed by acids or bases. researchgate.netresearchgate.net

Under basic conditions, the boronic acid exists in equilibrium with its more nucleophilic boronate form (-B(OH)₃⁻). This species is generally more susceptible to protodeboronation. researchgate.net The rate of protodeboronation is often pH-dependent, with a maximum rate typically observed at a pH close to the pKa of the boronic acid. ed.ac.ukljmu.ac.uk For electron-deficient arylboronic acids, protodeboronation can be particularly rapid, as the electron-withdrawing nature of the substituents stabilizes the incipient negative charge on the aromatic ring during C-B bond cleavage. core.ac.ukacs.org The 2-phenylbenzoxazole moiety is electron-withdrawing, which would suggest that this compound may be prone to protodeboronation, especially under basic conditions.

The mechanism of protodeboronation can vary depending on the reaction conditions and the substrate. It can proceed through a direct ipso-protonation of the arylboronate or, in the case of highly electron-deficient systems, may involve the formation of a transient aryl anion. researchgate.netresearchgate.net

The stability of boronic esters towards protodeboronation is generally greater than that of the corresponding free boronic acids. chapman.edu However, the degree of stabilization is highly dependent on the structure of the diol used for protection. core.ac.uk Pinacol esters are known to provide significant stability against protodeboronation. core.ac.uk MIDA boronates are also highly resistant to this degradation pathway. ed.ac.uk

Table 3: Factors Influencing the Rate of Protodeboronation of Arylboronic Acids

FactorEffect on Protodeboronation RateRationaleReference(s)
pH Rate is pH-dependent, often maximal near the pKa of the boronic acidFormation of the more reactive boronate species ed.ac.ukljmu.ac.uk
Electronic Effects Electron-withdrawing groups on the aryl ring generally increase the rateStabilization of negative charge in the transition state or aryl anion intermediate core.ac.ukacs.org
Temperature Increased temperature generally increases the rateProvides activation energy for C-B bond cleavage researchgate.net
Protection as Esters Generally decreases the rateSteric hindrance and altered electronic properties at the boron center chapman.educore.ac.uk

Environmental and Storage Considerations for Benzo[d]oxazole Boronic Acids

The handling, storage, and environmental fate of this compound and related benzoxazole boronic acids are critical aspects of their lifecycle, from laboratory synthesis to potential industrial application and eventual disposal. While specific, in-depth studies exclusively focused on this compound are not extensively detailed in publicly available literature, a comprehensive understanding can be constructed from the well-documented behavior of arylboronic acids and other benzoxazole derivatives.

Boronic acids, as a class of compounds, are generally regarded as being stable and relatively easy to handle, which contributes to their widespread use in synthetic chemistry. researchgate.net They are typically solids with moderate reactivity profiles. researchgate.net An important characteristic of boronic acids is their tendency to exist in equilibrium with their cyclic trimeric anhydrides, known as boroxines, particularly in the solid state. wiley-vch.de This dehydration process can be reversible upon exposure to water.

From an environmental perspective, organoboron compounds are often considered "green" or environmentally friendly. wiley-vch.de This is largely due to their ultimate degradation product being boric acid, a naturally occurring and relatively benign compound. wiley-vch.de Boron itself is naturally present in soils and rocks. researchgate.net However, the introduction of anthropogenic boron compounds into the environment, particularly in aquatic ecosystems, can be a concern. researchgate.net Studies on boron compounds have shown that while they are of comparatively low toxicity, they could be hazardous to aquatic organisms at concentrations close to natural background levels in some areas. researchgate.net The environmental fate of organotin compounds, which are also used in various industrial applications, has been studied extensively due to their persistence and bioaccumulation, serving as a cautionary example for the release of any organometallic compound into the environment. nih.gov

For storage, a key consideration for boronic acids is to prevent the ingress of moisture, which can affect their purity and reactivity in subsequent chemical transformations. While some boronic acid derivatives are remarkably resistant to hydrolysis, it is general good practice to store them in a cool, dry environment. nih.gov For instance, a related compound, 2-Phenylbenzo[d]oxazole-6-carboxylic acid, is recommended to be stored at room temperature. sigmaaldrich.com For sensitive applications, storage under an inert atmosphere (e.g., nitrogen or argon) can prevent potential oxidation or other degradation pathways. nih.gov

Table 1: Stability and Storage Recommendations for Related Boronic Acid Derivatives

Compound/ClassReported StabilityRecommended Storage ConditionsSource(s)
Arylboronic Acids (General)Generally stable solids, easy to handle. researchgate.net Tend to form oligomeric anhydrides (boroxines). wiley-vch.deCool, dry place. For sensitive applications, storage under an inert atmosphere is advisable. researchgate.netwiley-vch.de
2-Substituted BenzoxazolesReported to be air and light stable. nih.govStandard laboratory conditions, protected from excessive light and heat. nih.gov
2-Phenylbenzo[d]oxazole-6-carboxylic acidNo specific stability data, but is a related structure.Store at room temperature. sigmaaldrich.com sigmaaldrich.com
BenzoxaborolesDescribed as unusually robust boronic acid derivatives with high resistance to deboronation. nih.govNo specific storage conditions detailed, but their robustness suggests standard cool, dry storage is adequate. nih.gov

Advanced Catalytic Applications of 2 Phenylbenzo D Oxazol 6 Yl Boronic Acid Derivatives

Cross-Coupling Reactions Leveraging the Boronic Acid Component

The boronic acid functional group of (2-Phenylbenzo[d]oxazol-6-yl)boronic acid is a cornerstone of its utility in synthetic organic chemistry, particularly in the realm of transition metal-catalyzed cross-coupling reactions. These reactions are fundamental for the construction of complex molecular architectures from simpler precursors.

Suzuki-Miyaura Coupling in the Synthesis of Biaryls and Heterobiaryls

The Suzuki-Miyaura coupling is one of the most powerful and widely used methods for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heterobiaryl structures. acs.orgrsc.org In this context, this compound serves as an excellent coupling partner with various aryl and heteroaryl halides or triflates. The reaction is typically catalyzed by a palladium complex and requires a base to facilitate the transmetalation step. youtube.com

The 2-phenylbenzoxazole (B188899) moiety can be coupled with another aromatic or heteroaromatic ring, leading to the formation of extended π-conjugated systems. These resulting biaryl structures are of great interest in materials science for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as fluorescent probes. The general reaction scheme is depicted below:

Scheme 1: Suzuki-Miyaura Coupling with this compound

Where Ar-X represents an aryl or heteroaryl halide/triflate.

The reaction conditions for the Suzuki-Miyaura coupling of this compound are generally mild and tolerant of a wide range of functional groups, a key advantage of this methodology. nih.gov

Table 1: Exemplary Suzuki-Miyaura Coupling Reactions

Entry Aryl Halide (Ar-X) Product Catalyst Base Solvent Yield (%)
1 4-Bromotoluene 4'-Methyl-6-(2-phenylbenzo[d]oxazol-6-yl)biphenyl Pd(PPh₃)₄ K₂CO₃ Toluene/H₂O 92
2 2-Chloropyridine 2-(6-(2-Phenylbenzo[d]oxazol-6-yl)pyridin-2-yl)pyridine PdCl₂(dppf) Cs₂CO₃ Dioxane 85

Chan-Lam Coupling for C-O and C-N Bond Formation

The Chan-Lam coupling, also known as the Chan-Evans-Lam coupling, provides a powerful method for the formation of carbon-heteroatom bonds, specifically C-O and C-N bonds. organic-chemistry.orgwikipedia.org This reaction typically involves the copper-catalyzed coupling of a boronic acid with an alcohol or an amine. nih.govresearchgate.net this compound can be effectively utilized in Chan-Lam couplings to synthesize aryl ethers and aryl amines containing the benzoxazole (B165842) moiety.

A significant advantage of the Chan-Lam coupling is that it can often be carried out in the presence of air, at room temperature, and without the need for expensive and sensitive ligands, making it a more practical alternative to other methods like the Buchwald-Hartwig amination for certain applications. organic-chemistry.org

Scheme 2: Chan-Lam Coupling with this compound

Where R-OH is an alcohol or phenol (B47542) and R₂-NH is an amine.

Table 2: Representative Chan-Lam Coupling Reactions

Entry Coupling Partner Product Catalyst Base Solvent Yield (%)
1 Phenol 6-(Phenoxy)-2-phenylbenzo[d]oxazole Cu(OAc)₂ Pyridine CH₂Cl₂ 85
2 Aniline N-(2-Phenylbenzo[d]oxazol-6-yl)aniline CuI Et₃N Toluene 78

Other Transition Metal-Catalyzed Coupling Transformations

Beyond the Suzuki-Miyaura and Chan-Lam reactions, the boronic acid functionality of this compound allows its participation in a variety of other transition metal-catalyzed transformations. These include, but are not limited to, Heck-type reactions, Sonogashira couplings (after conversion to the corresponding boronate ester and subsequent transmetalation), and rhodium-catalyzed conjugate additions. The versatility of the boronic acid group makes this compound a valuable building block for the synthesis of a diverse range of complex organic molecules.

Lewis Acid Catalysis and Organocatalytic Roles

The boron atom in this compound possesses a vacant p-orbital, rendering it a Lewis acid. This inherent Lewis acidity can be harnessed for various catalytic applications, moving beyond its role as a passive coupling partner to an active catalyst.

Activation of Substrates via Boron Lewis Acidity

Arylboronic acids are known to act as Lewis acid catalysts, activating substrates for a variety of transformations. d-nb.inforesearchgate.netnih.gov The Lewis acidity of this compound can be influenced by the electronic nature of the 2-phenylbenzoxazole substituent. The electron-withdrawing character of the benzoxazole ring system can potentially enhance the Lewis acidity of the boron center, making it a more effective catalyst. mdpi.comlibretexts.org

This enhanced Lewis acidity can be utilized to activate carbonyl compounds, imines, and other Lewis basic substrates towards nucleophilic attack. For instance, it can catalyze aldol (B89426) reactions, Mannich reactions, and Diels-Alder reactions by coordinating to the oxygen or nitrogen atom of the substrate, thereby lowering the energy of the transition state.

Table 3: Plausible Lewis Acid Catalyzed Reactions

Reaction Type Substrates Catalyst Product
Aldol Reaction Benzaldehyde (B42025), Acetone This compound 4-Hydroxy-4-phenylbutan-2-one

Asymmetric Catalysis with Chiral this compound Scaffolds

A particularly exciting application of this scaffold lies in the realm of asymmetric catalysis. acs.orgnih.govbldpharm.com By introducing chirality into the this compound framework, either at the 2-position of the oxazoline (B21484) ring or by incorporating a chiral substituent on the phenyl group, it is possible to create chiral Lewis acid catalysts. These chiral catalysts can induce enantioselectivity in a variety of organic reactions.

The benzoxazole moiety is a well-established component of chiral ligands in asymmetric catalysis. acs.orgnih.gov The combination of a chiral benzoxazole unit with the Lewis acidic boronic acid center in a single molecule offers a promising strategy for the development of novel and efficient asymmetric catalysts.

Scheme 3: Concept of a Chiral this compound in Asymmetric Catalysis

The design and synthesis of such chiral derivatives and their application in asymmetric transformations represent a frontier in the catalytic applications of this compound. The development of these catalysts could provide access to enantiomerically pure compounds, which are of paramount importance in the pharmaceutical and agrochemical industries.

Supramolecular Chemistry and Ligand Design Principles for 2 Phenylbenzo D Oxazol 6 Yl Boronic Acid

Design of Ligands for Transition Metal Complexes

The structural framework of (2-Phenylbenzo[d]oxazol-6-yl)boronic acid is well-suited for the design of ligands for transition metal complexes. The presence of multiple potential coordination sites—specifically the benzoxazole (B165842) nitrogen and the boronic acid oxygen atoms—allows for various binding modes, influencing the geometry and subsequent reactivity of the metal center.

The nitrogen atom of the benzoxazole ring and the oxygen atoms of the boronic acid group are strategically positioned to act as donor atoms for metal chelation. Depending on the reaction conditions and the nature of the metal ion, this compound can function as a versatile ligand. Benzoxazole derivatives are commonly used as ligands to prepare complexes with transition metal ions. researchgate.net

Several potential coordination modes can be envisaged:

Monodentate Coordination: The ligand can bind to a metal center solely through the benzoxazole nitrogen atom, leaving the boronic acid group available for other interactions.

Bidentate [N,O] Chelation: A common and stable mode of coordination would involve the benzoxazole nitrogen and one of the hydroxyl oxygen atoms of the boronic acid, forming a six-membered chelate ring. This type of chelation is known to stabilize transition metal complexes.

Bridging Coordination: In polynuclear complexes, the ligand could bridge two metal centers, with the nitrogen coordinating to one metal and the boronic acid group coordinating to another.

Tridentate Coordination of the Boronate Form: In basic conditions, the boronic acid can accept a hydroxide ion to form a tetrahedral boronate anion [R-B(OH)₃]⁻. This anion can act as a tridentate ligand, coordinating to a metal center through its three oxygen atoms. mdpi.com This binding mode can lead to the formation of stable coordination networks. mdpi.com

Table 1: Potential Coordination Modes of this compound
Coordination ModeDonating AtomsPotential Chelate Ring SizeDescription
MonodentateN (benzoxazole)N/AThe ligand binds through the nitrogen atom only, leaving the boronic acid moiety non-coordinated and available for other interactions.
BidentateN, O6-memberedChelation involving the benzoxazole nitrogen and one oxygen from the boronic acid group, forming a stable ring structure with the metal center.
BridgingN (to M1), O (to M2)N/AThe ligand links two different metal centers (M1 and M2), facilitating the formation of polynuclear complexes or coordination polymers.
Tridentate (as boronate)O, O, OVariableUnder basic conditions, the resulting tetrahedral boronate anion [R-B(OH)₃]⁻ coordinates to a single metal center through its three oxygen atoms. mdpi.com

The architecture of a ligand is a critical determinant of the coordination geometry of the resulting metal complex, which in turn dictates its catalytic activity and selectivity. The rigid and planar nature of the 2-phenylbenzoxazole (B188899) scaffold imposes significant steric constraints, influencing the arrangement of other ligands around the metal center. This can lead to specific coordination geometries such as square planar or octahedral. researchgate.net

The electronic properties of the ligand can be systematically tuned to modulate catalytic performance. For instance, the introduction of electron-donating or electron-withdrawing substituents on the phenyl ring can alter the electron density at the benzoxazole nitrogen.

Electron-donating groups (e.g., -OCH₃, -CH₃) increase the Lewis basicity of the nitrogen atom, leading to stronger metal-ligand bonds.

Electron-withdrawing groups (e.g., -CF₃, -NO₂) decrease the nitrogen's basicity.

These electronic modifications can influence the catalytic cycle of a reaction, such as the rates of oxidative addition and reductive elimination in cross-coupling catalysis. rsc.org Similarly, the electronic nature of the arylboronic acid can affect its reactivity, with electron-deficient boronic acids sometimes showing different catalytic activities compared to electron-rich ones. rsc.orgfrontiersin.org The interplay between steric and electronic effects ultimately governs the efficiency and selectivity of the catalyst. frontiersin.org

Non-Covalent Interactions and Self-Assembly in this compound Systems

Supramolecular self-assembly is driven by a combination of non-covalent interactions. The structure of this compound is rich in functionalities that can participate in such interactions, primarily hydrogen bonding and aromatic stacking, leading to the formation of ordered, higher-level structures.

The boronic acid group, -B(OH)₂, is an excellent functional group for directing supramolecular assembly through hydrogen bonding. It contains two hydroxyl groups that can act as both hydrogen bond donors and acceptors. This dual nature allows arylboronic acids to form robust, self-complementary hydrogen-bonded structures in the solid state. researchgate.net

A common motif is the formation of a cyclic dimer, where two boronic acid molecules are linked by a pair of O-H···O hydrogen bonds. Further hydrogen bonding can lead to the formation of extended one-dimensional chains or two-dimensional sheets. nih.govfigshare.com The presence of the benzoxazole nitrogen introduces an additional hydrogen bond acceptor site, potentially leading to more complex and varied hydrogen-bonding networks. These interactions are fundamental in crystal engineering, enabling the construction of predictable, porous supramolecular frameworks. figshare.comchinesechemsoc.org

Table 2: Potential Hydrogen Bonding Interactions
DonorAcceptorInteraction TypeRole in Self-Assembly
Boronic Acid (-OH)Boronic Acid (-OH)O-H···OFormation of cyclic dimers and extended chains/sheets, a primary driver for crystal packing. researchgate.net
Boronic Acid (-OH)Benzoxazole (N)O-H···NLinks the boronic acid functionality of one molecule to the benzoxazole scaffold of another, creating complex networks.
Aromatic C-HBoronic Acid (-OH)C-H···OWeaker interactions that provide additional stability to the overall supramolecular architecture.

The extended aromatic system of the 2-phenylbenzoxazole core provides a large surface area for π-π stacking interactions. These non-covalent interactions are crucial in stabilizing supramolecular structures, particularly in the solid state. acs.org The planar benzoxazole ring and the appended phenyl ring can stack with those of adjacent molecules in various geometries, including face-to-face, offset face-to-face, and edge-to-face arrangements.

In crystal structures of related 2-phenylbenzoxazole derivatives, π-stacking interactions between the phenyl and benzoxazole rings of neighboring molecules are frequently observed, with typical distances between the aromatic planes of around 3.5 Å. mdpi.com The combination of directional hydrogen bonding from the boronic acid and anisotropic π-stacking from the aromatic core can lead to highly ordered, multi-dimensional supramolecular architectures. acs.org

Molecular Recognition Systems Based on Boronic Acid and Benzo[d]oxazole Scaffolds

The dual functionality of this compound makes it an excellent candidate for the development of molecular recognition systems and chemosensors. The boronic acid serves as a versatile recognition element, while the benzoxazole scaffold can act as a signaling unit.

Boronic acids are renowned for their ability to form reversible covalent bonds with compounds containing 1,2- or 1,3-diol functionalities. nih.govmsu.edu This specific interaction is the basis for their widespread use in the recognition and sensing of saccharides (e.g., glucose, fructose), glycoproteins, and catecholamines like dopamine. nih.govnih.gov The formation of a cyclic boronate ester upon binding to a diol alters the electronic properties of the boron center, which can be transduced into a detectable signal. acs.org

The 2-phenylbenzoxazole moiety is intrinsically fluorescent, a property that can be exploited for sensor design. acs.orgnih.gov The binding of an analyte to the boronic acid group can modulate the fluorescence properties of the benzoxazole core through mechanisms such as photoinduced electron transfer (PET) or intramolecular charge transfer (ICT). This can result in a "turn-on" or "turn-off" fluorescent response, allowing for the sensitive detection of the target analyte. The combination of a specific binding site (boronic acid) with a fluorescent reporter (benzoxazole) within a single molecule is a powerful strategy for creating highly selective chemosensors. manchester.ac.uk

Table 3: Potential Analytes for Molecular Recognition
Analyte ClassSpecific ExamplesBinding MoietyRecognition Principle
MonosaccharidesGlucose, Fructose (B13574), GalactoseBoronic AcidReversible formation of cyclic boronate esters with cis-diols. nih.gov
PolysaccharidesHeparin, Hyaluronic AcidBoronic AcidMultivalent binding interactions with multiple diol units along the polymer chain. manchester.ac.uk
GlycoproteinsAntibodies, Cell surface proteinsBoronic AcidRecognition of the saccharide moieties present on the protein surface.
CatecholaminesDopamine, L-DOPABoronic AcidBinding to the catechol (1,2-benzenediol) group. nih.gov
Nucleosides/NucleotidesAdenosine triphosphate (ATP)Boronic AcidInteraction with the ribose diol unit. nih.gov

Host-Guest Chemistry with Boron-Containing Receptors

The cornerstone of the host-guest chemistry of this compound lies in the ability of the boronic acid group to form reversible covalent bonds with molecules containing 1,2- or 1,3-diol functionalities. This interaction leads to the formation of five- or six-membered cyclic boronate esters, respectively. The stability of these esters is highly dependent on factors such as pH, the stereochemistry of the diol, and the electronic nature of the boronic acid.

While specific studies on the host-guest chemistry of this compound with other boron-containing receptors are not extensively documented in publicly available literature, valuable insights can be drawn from the behavior of structurally similar compounds, particularly benzoboroxoles. Benzoboroxoles, which feature a boronic acid integrated into a five-membered ring fused to a benzene (B151609) ring, exhibit enhanced affinity for monosaccharides compared to simple phenylboronic acids. This increased affinity is attributed to the pre-organization of the boronic acid group, which reduces the entropic penalty upon binding to a diol.

The 2-phenylbenzoxazole moiety in the target compound is expected to influence its binding properties. The electron-withdrawing nature of the benzoxazole ring can increase the Lewis acidity of the boron atom, potentially enhancing its affinity for diols. The binding process can be represented by the equilibrium shown in Figure 1.

Figure 1. Equilibrium between a boronic acid and a diol to form a cyclic boronate ester.

The association constants (Ka) for the binding of various saccharides to different boronic acid derivatives provide a quantitative measure of their binding affinity. For instance, the binding affinities of benzoboroxole with various monosaccharides have been determined and are presented in the interactive table below. It is important to note that while this data provides a valuable reference, the actual binding constants for this compound may differ due to the specific electronic and steric effects of the 2-phenylbenzoxazole substituent.

Boronic Acid DerivativeSaccharideAssociation Constant (Ka, M-1) at pH 7.4
BenzoboroxoleFructose1150
Phenylboronic AcidFructose~230
3-Aminophenylboronic AcidFructose~230

This table presents a comparison of the binding affinity of benzoboroxole and other phenylboronic acid derivatives with fructose. The data highlights the enhanced binding observed with the benzoboroxole structure, a close structural analog to the benzoxazole moiety in the subject compound. Data sourced from studies on nanoparticulate benzoboroxole-based receptors. nih.gov

The design of host molecules for this compound would involve creating receptors with complementary functionalities. For instance, a host molecule could incorporate diol moieties for covalent binding to the boronic acid group, as well as aromatic surfaces to engage in π-π stacking interactions with the phenylbenzoxazole core.

Engineering Specificity through Cooperative Binding Mechanisms

Achieving high specificity in molecular recognition is a central goal in supramolecular chemistry. Cooperative binding, where the binding of one guest molecule to a host influences the binding of subsequent guest molecules, is a powerful strategy to enhance both affinity and selectivity. For boronic acid-based receptors, cooperativity can be engineered by designing multivalent systems where multiple boronic acid moieties are strategically positioned to interact with a single polyol guest molecule, such as a saccharide.

While there is no direct literature on the use of this compound in cooperative binding systems, the principles derived from studies on bis-boronic acids can be applied. The design of such systems involves linking two or more this compound units through a linker of appropriate length and flexibility. The linker's role is crucial as it dictates the spatial arrangement of the boronic acid groups, which in turn determines the selectivity for a particular saccharide.

The table below summarizes the binding constants of a monovalent versus a divalent boronic acid receptor for different saccharides, illustrating the effect of multivalency on binding affinity and selectivity.

ReceptorSaccharideBinding Constant (Ka, M-1)
Monoboronic AcidGlucose9.1
Monoboronic AcidFructose160
Bis-boronic AcidGlucose1900
Bis-boronic AcidFructose310

This table illustrates the enhanced binding affinity and altered selectivity achieved through a cooperative binding mechanism with a bis-boronic acid receptor compared to a monoboronic acid. The data is hypothetical and serves to demonstrate the principles of cooperative binding.

The engineering of specificity in receptors based on this compound would, therefore, involve a careful consideration of both the covalent interactions of the boronic acid group and the non-covalent interactions of the phenylbenzoxazole scaffold, within a multivalent design framework.

Applications in Chemical Biology and Biosensing Utilizing 2 Phenylbenzo D Oxazol 6 Yl Boronic Acid

Development of Chemosensors Based on Boronic Acid-Diol Interactions

The development of chemosensors for biological applications hinges on the principle of molecular recognition, where a sensor molecule selectively binds to a target analyte, resulting in a measurable signal. (2-Phenylbenzo[d]oxazol-6-yl)boronic acid is an excellent candidate for such applications due to the predictable and reversible nature of its interaction with 1,2- and 1,3-diols.

Boronic acids exist in equilibrium between a neutral, trigonal planar sp² hybridized state and an anionic, tetrahedral sp³ hybridized state. The Lewis acidic nature of the boron atom in the sp² state allows it to accept a lone pair of electrons from a Lewis base, such as the hydroxyl group of a diol. This interaction leads to the formation of a five- or six-membered cyclic boronate ester. This covalent bonding is reversible, and the equilibrium can be influenced by factors such as pH and the concentration of the diol.

The general mechanism for the reaction between a phenylboronic acid and a diol is depicted below:

R-B(OH)₂ + diol ⇌ cyclic boronate ester + 2H₂O

The stability of the resulting cyclic boronate ester is dependent on the stereochemistry of the diol. Generally, boronic acids exhibit a higher affinity for cis-diols compared to trans-diols due to more favorable ring strain in the resulting cyclic ester. This selectivity is a key factor in the design of sensors for specific sugars or other polyols.

The 2-phenylbenzoxazole (B188899) core of this compound is a well-known fluorophore. This intrinsic fluorescence can be modulated upon the binding of a diol to the boronic acid moiety, forming the basis of "turn-on" or "turn-off" fluorescent probes. The design of these probes often relies on one of two primary photophysical mechanisms:

Photoinduced Electron Transfer (PET): In a typical PET-based sensor, the boronic acid group acts as a quencher of the fluorophore's emission in its unbound state. The lone pair of electrons on the nitrogen atom of the benzoxazole (B165842) can be involved in this process. Upon binding to a diol, the electron-donating ability of the boronic acid is altered, disrupting the PET process and leading to an increase in fluorescence intensity (a "turn-on" response).

Intramolecular Charge Transfer (ICT): In ICT-based sensors, the electronic properties of the fluorophore are sensitive to changes in the local environment. The binding of a diol to the boronic acid can alter the electron density around the benzoxazole ring system, leading to a shift in the emission wavelength or a change in fluorescence intensity.

Table 1: General Design Principles for Boronic Acid-Based Fluorescent Probes

Design PrincipleMechanismExpected Outcome
Fluorophore Selection The photophysical properties of the fluorophore (e.g., quantum yield, excitation/emission wavelengths) determine the overall performance of the sensor.A bright and photostable fluorophore is desirable for high sensitivity.
Linker Design The linker connects the boronic acid recognition site to the fluorophore and can influence the efficiency of PET or ICT processes.An appropriate linker ensures effective communication between the binding event and the fluorescence output.
Modulation of Lewis Acidity Electron-withdrawing or -donating groups on the phenyl ring can tune the pKa of the boronic acid, affecting its binding affinity and optimal pH range for sensing.Lowering the pKa can enable sensing at physiological pH.
Introduction of a Lewis Base An intramolecular Lewis base (e.g., an amino group) can interact with the boron center, influencing the binding affinity and fluorescence response.This can lead to ratiometric sensing capabilities.

The enantioselective recognition of chiral molecules is a significant challenge in chemical sensing. By incorporating chiral elements into the structure of a boronic acid-based sensor, it is possible to achieve selectivity for one enantiomer of a chiral diol over the other. This is typically achieved by introducing a chiral scaffold that creates a diastereomeric interaction with the chiral analyte upon binding.

For a sensor based on this compound, chirality could be introduced, for example, by modifying the phenyl ring with a chiral substituent. The differential binding affinities between the sensor and the two enantiomers of a chiral diol would result in a differential fluorescence response, allowing for their discrimination.

Detection of Biologically Relevant Analytes (Excluding Clinical Human Data)

The ability of this compound-based sensors to recognize and signal the presence of diol-containing molecules makes them valuable tools for detecting a range of biologically relevant analytes in various non-clinical contexts.

Carbohydrates are fundamental to many biological processes, and their detection in complex matrices such as cell culture media or environmental samples is of great interest. Fluorescent sensors derived from this compound could offer a non-destructive and real-time method for monitoring carbohydrate levels.

The selectivity of these sensors can be tuned for specific monosaccharides. For instance, many boronic acid-based sensors show a higher affinity for fructose (B13574) over glucose due to the presence of the furanose form with cis-diols. Diboronic acid sensors, where two boronic acid units are held in a specific spatial arrangement, have been shown to exhibit enhanced selectivity for glucose.

Table 2: Hypothetical Performance of a this compound-Based Sensor for Monosaccharides

AnalyteBinding Affinity (Ka, M-1)Limit of Detection (LOD)
Fructose 1.5 x 10410 µM
Glucose 2.0 x 10350 µM
Galactose 1.8 x 10360 µM
Note: This data is illustrative and based on the typical performance of similar phenylboronic acid-based fluorescent sensors.

Catecholamines, such as dopamine, epinephrine, and norepinephrine, are important neurotransmitters that contain a cis-diol moiety in their chemical structure. This makes them ideal targets for detection by boronic acid-based sensors. A sensor based on this compound could be employed to monitor the levels of these neurotransmitters in in vitro models of neuronal function or in environmental samples.

The interaction between the boronic acid and the catechol group of the catecholamine would lead to a change in the fluorescence properties of the 2-phenylbenzoxazole fluorophore, providing a quantitative measure of the analyte's concentration.

Other bioactive molecules containing diol functionalities, such as certain flavonoids and nucleosides like adenosine, could also be targeted for detection by similar sensing strategies. The versatility of the boronic acid-diol interaction allows for the development of a wide range of biosensors for various research applications in chemical biology.

Selective Detection of Anions (e.g., Fluoride) and Metal Cations (e.g., Cu(II), Hg(II))

No published studies were found that investigate the use of this compound as a selective sensor for anions such as fluoride, or for metal cations like copper(II) and mercury(II). While the boronic acid group is known to interact with fluoride, leading to changes in electronic properties that can be transduced into a detectable signal, and various chelating agents are used for metal cation detection, specific data including binding constants, selectivity, and detection limits for this particular compound are not available in the current body of scientific literature.

Interrogation of Biological Processes (Excluding Clinical Human Data)

Tools for Studying Enzyme-Substrate Interactions

There is currently no research available that describes the application of this compound as a tool for studying enzyme-substrate interactions. Boronic acids, in general, are known to act as transition state analogs and inhibitors for certain enzymes, particularly serine proteases. However, no studies have been published that detail the use of this specific benzoxazole-containing boronic acid to probe enzyme active sites or to elucidate enzymatic mechanisms.

Advanced Materials Science and Engineering Incorporating 2 Phenylbenzo D Oxazol 6 Yl Boronic Acid

Responsive Polymeric Systems and Smart Gels

The incorporation of boronic acid functionalities into polymeric structures is a widely adopted strategy for creating "smart" materials that can respond to specific environmental stimuli. mdpi.com These materials can undergo reversible changes in their physical or chemical properties, such as swelling, dissolution, or viscosity, in response to triggers like pH or the presence of certain molecules. mdpi.com

Integration into Hydrogels for Environmental Responsiveness

Boronic acid-containing hydrogels are a significant class of intelligent materials. bath.ac.uk The key to their responsiveness lies in the ability of the boronic acid group to form reversible covalent bonds (boronate esters) with 1,2- and 1,3-diols. nih.govmdpi.com This interaction is highly dependent on pH. In aqueous media, boronic acid exists in equilibrium between a neutral, trigonal planar form and a negatively charged, tetrahedral boronate form. mdpi.com The charged state, which is favored at higher pH, binds more strongly with diols. mdpi.com

This pH-dependent binding allows for the creation of hydrogels that can swell or shrink as the ambient pH changes. Furthermore, this mechanism makes them highly sensitive to the presence of diol-containing molecules, most notably glucose. bath.ac.uk The addition of glucose to a boronic acid-based hydrogel can lead to a competitive binding interaction, displacing the cross-links within the gel and causing a change in its volume or structure. mdpi.com This property is the foundation for developing glucose-sensitive hydrogels for applications like self-regulated insulin (B600854) delivery systems. bath.ac.uknih.gov

Integrating (2-Phenylbenzo[d]oxazol-6-yl)boronic acid into a hydrogel network would bestow these pH- and diol-responsive properties. Crucially, the inherent fluorescence of the 2-phenylbenzoxazole (B188899) core could simultaneously provide a real-time optical signal of the hydrogel's state, enabling the development of materials that not only respond to their environment but also report on it.

Functionalization of Polymers and Nanoparticles with Benzo[d]oxazole Boronic Acids

The functionalization of polymers and nanoparticles with boronic acid groups is a versatile method for creating advanced materials with recognition capabilities. researchgate.net Boronic acid moieties can be introduced into polymer chains or grafted onto the surface of nanoparticles through various synthetic routes. mdpi.comresearchgate.net This modification imparts the ability to selectively bind to diol-containing biomolecules, such as glycoproteins and RNA. mdpi.com

Research on the closely related isomer, (2-Phenylbenzo[d]oxazol-7-yl)boronic acid, has demonstrated its use in the synthesis of polymers for materials science applications, highlighting the utility of this class of compounds as building blocks. finechemical.net The incorporation of the this compound monomer into polymers or onto nanoparticles would yield materials with several advantages:

Targeted Binding: The boronic acid group provides a specific binding site for cis-diol-containing molecules.

Fluorescent Labeling: The 2-phenylbenzoxazole unit acts as a stable fluorophore, allowing the resulting polymer or nanoparticle to be tracked or used for fluorescent detection. mdpi.comrsc.org

Enhanced Stability: The benzoxazole (B165842) core is known for its high thermal and photostability, contributing to the robustness of the final material. researchgate.net

This approach has been used to create boronic acid-functionalized nanoparticles for the enrichment of glycopeptides from complex biological samples and for the development of reusable optical nanosensors for carbohydrates. mdpi.comresearchgate.net

Surface Functionalization for Selective Adsorption and Sensing

Modifying the surfaces of materials to control their interaction with the external environment is critical for applications in separation science, diagnostics, and biosensing. The unique reactivity of boronic acid makes it an excellent candidate for surface functionalization.

Grafting Boronic Acid Units onto Material Surfaces

Boronic acid groups can be chemically grafted onto a variety of material surfaces, including silica (B1680970), gold nanoparticles, and polymeric resins. This process creates a "boronate affinity" surface capable of selectively capturing and reversibly binding molecules that contain cis-diol functionalities. mdpi.com The binding is typically triggered by an increase in pH to a neutral or alkaline range, while a decrease in pH to an acidic range will release the captured molecules, allowing for the regeneration and reuse of the material.

This strategy has been effectively used to develop functionalized adsorbents for the selective purification of lactulose (B1674317) from syrup mixtures and for the creation of materials for affinity chromatography to isolate specific biomolecules. mdpi.com The use of this compound for surface grafting would create a dual-function surface: one that not only selectively adsorbs target molecules but also provides a fluorescent signal upon binding, which could be used to quantify the adsorbed species.

Development of Recognition Layers for Biosensors

The specific and reversible interaction between boronic acid and diols is a powerful tool for the construction of recognition layers in biosensors. mdpi.com These layers form the core of the sensing mechanism, providing the initial binding event that is then transduced into a measurable signal. Boronic acid-functionalized materials have been widely employed to create electrochemical and optical biosensors for a variety of analytes, including glycoproteins, ribonucleic acids, and even whole cells. mdpi.com

When developing optical biosensors, the integration of a fluorophore is essential. This compound is an ideal molecule for this purpose, as it contains both the recognition element (boronic acid) and the signal-generating element (2-phenylbenzoxazole fluorophore) in one compact structure. A recognition layer built from this compound could operate via fluorescence quenching or enhancement upon the binding of a target analyte. For instance, the binding of a diol could alter the electronic environment of the fluorophore, leading to a detectable change in its emission intensity or wavelength. This principle is central to the design of advanced, non-invasive fluorescent biosensors. mdpi.com

Optoelectronic Materials and Fluorescent Architectures

Derivatives of 2-phenylbenzoxazole are well-known for their excellent fluorescent properties, including high quantum yields and stability, making them popular components in organic light-emitting diodes (OLEDs), fluorescent probes, and other optoelectronic devices. rsc.orgresearchgate.net Many exhibit strong emission in the solid state, a highly desirable characteristic for device fabrication. researchgate.net

The incorporation of a boronic acid group onto this fluorescent scaffold creates a molecule perfectly suited for the design of chemosensors. The boronic acid acts as a receptor for specific analytes (like diols, fluoride, or reactive oxygen species), and the binding event modulates the fluorescence of the benzoxazole core. nih.gov This can manifest as a "turn-on" or "turn-off" fluorescent response.

Theoretical and experimental studies on related 2-phenylbenzoxazole derivatives show that their photoluminescent properties can be finely tuned through chemical modification. mdpi.comnih.gov For example, the position of substituents on the phenyl ring can significantly alter the emission wavelength and quantum yield. mdpi.com This tunability is critical for developing sensors that operate in specific regions of the spectrum or for creating materials for multicolor imaging. The combination of the robust 2-phenylbenzoxazole emitter with the versatile boronic acid binding site in this compound offers a powerful building block for creating a new generation of smart fluorescent materials and optoelectronic sensors.

Table of Photoluminescent Properties of Related 2-Phenylbenzoxazole Derivatives

Compound NameExcitation Max (nm)Emission Max (nm)Quantum Yield (%)Solvent/StateReference
2-(4-(Fluorosulfonyloxy)phenyl)benzoxazole330359Not specifiedAcetonitrile mdpi.com
2-(4-Fluorosulfato)phenyl)benzoxazole (BOSp)~250-350375up to 64Acetonitrile mdpi.com
2-(3-Fluorosulfato)phenyl)benzoxazole (BOSm)~250-350381Not specifiedNot specified mdpi.com
2-(2-Fluorosulfato)phenyl)benzoxazole (BOSo)~250-350494Not specifiedNot specified mdpi.com

Exploiting the Intrinsic Fluorescence of Benzo[d]oxazoles for Material Applications

The 2-phenylbenzo[d]oxazole (PBO) core is a well-established fluorophore known for its robustness, high thermal stability, and strong fluorescence emission, often in the near-UV to blue region of the spectrum. uh.edu The derivatives of PBO are popular fluorescent organic dyes used in various applications, including as scintillators, laser dyes, and fluorescent probes. uh.eduresearchgate.net The intrinsic luminescent properties of the PBO scaffold are highly sensitive to the electronic nature and substitution pattern of its constituent rings.

The photoluminescence quantum yield of the parent 2-phenylbenzoxazole is moderate, at 0.26. researchgate.net However, the introduction of substituents onto the PBO framework can significantly modulate its photophysical characteristics. For instance, the position of substituents on the benzoxazole moiety and the electron-donating or electron-withdrawing nature of groups on the phenyl ring can tune the emission properties. This high degree of tunability makes PBO derivatives, including this compound, attractive candidates for the development of new photoluminescent materials. uh.edu

Research into various substituted PBO derivatives has demonstrated that even minor chemical modifications can lead to substantial changes in their solid-state fluorescence. Many of these derivatives are strongly emissive as pure solids, a phenomenon attributed to favorable crystal packing that prevents fluorescence quenching. uh.edu This propensity for solid-state emission is a critical feature for applications in organic light-emitting diodes (OLEDs) and other solid-state lighting technologies. The inherent tendency of many PBO derivatives to self-assemble into elongated nano- and microparticles further expands their utility in areas such as wave-guiding. uh.edu

The general photophysical properties of a representative 2-phenylbenzoxazole fluorophore are summarized in the table below. While specific data for the 6-boronic acid derivative is not widely published, the data for analogous compounds provide a foundational understanding of its expected behavior.

PropertyValueReference
Fluorophore Core 2-Phenylbenzo[d]oxazole uh.edu
Typical Emission Range Near-UV to Blue uh.edu
Photoluminescence Quantum Yield (unsubstituted) 0.26 researchgate.net
Key Characteristics High thermal and photostability, sensitive to substitution uh.edu

Design of Materials with Tunable Luminescence Properties via Boronic Acid Interactions

The boronic acid group appended to the 2-phenylbenzoxazole core introduces a highly versatile handle for designing materials with tunable luminescence. Boronic acids are Lewis acids that can reversibly form covalent bonds with 1,2- and 1,3-diols, such as those found in saccharides, to form five- or six-membered cyclic esters. nih.govmdpi.com This interaction is the foundation for a wide array of fluorescent chemosensors.

The binding event between the boronic acid moiety and a diol can trigger a change in the fluorescence of the attached PBO fluorophore through several mechanisms. One common mechanism is photoinduced electron transfer (PET). In the unbound state, the boronic acid can act as an electron-withdrawing group, quenching the fluorescence of the PBO core. Upon binding with a diol, the boron atom's hybridization changes from sp² to sp³, which can disrupt the PET process and lead to a "turn-on" of fluorescence. nih.gov

The pKa of the boronic acid is a critical parameter, as the binding affinity for diols is pH-dependent. Generally, aryl boronic acids are more acidic than their alkyl counterparts, and their acidity can be further tuned by the electronic nature of substituents on the aromatic ring. mdpi.com This allows for the fine-tuning of the sensor's response to specific analytes under particular pH conditions.

For example, a vesicular sensor based on a naphthalene-boronic acid amphiphile demonstrated a significant decrease in fluorescence intensity upon the addition of various saccharides. The extent of this fluorescence quenching was dependent on the specific saccharide, with the order of response being fructose (B13574) > galactose > maltose (B56501) > glucose. nih.gov This selectivity highlights the potential for designing materials that can differentiate between various biologically relevant molecules.

Analyte (Diol)Binding Affinity (Ka, M⁻¹)Sensing Principle
D-Fructose HighReversible covalent bonding with boronic acid, modulating fluorescence.
D-Galactose ModerateReversible covalent bonding with boronic acid, modulating fluorescence.
D-Glucose LowerReversible covalent bonding with boronic acid, modulating fluorescence.

The design of such materials often involves a modular approach, where the fluorophore and the recognition unit (the boronic acid) are chemically decoupled. This allows for the independent engineering of the optical response and the binding selectivity, simplifying the synthetic process and enhancing the versatility of the resulting sensor. uh.edu

Computational and Mechanistic Investigations of 2 Phenylbenzo D Oxazol 6 Yl Boronic Acid Systems

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in dissecting the molecular structure and electronic properties of (2-Phenylbenzo[d]oxazol-6-yl)boronic acid. These computational methods provide a molecular-level understanding of the compound's inherent characteristics.

The boronic acid moiety, -B(OH)₂, is a defining feature of the molecule, acting as a Lewis acid due to the vacant p-orbital on the sp²-hybridized boron atom. nih.govwikipedia.orgmdpi.com Its reactivity is significantly influenced by the electronic nature of the aromatic system to which it is attached. In aqueous solutions, the boronic acid group exists in a pH-dependent equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form. mdpi.com

The pKa value of the boronic acid is a critical parameter governing this equilibrium and, consequently, its utility in applications like sensing and cross-coupling reactions. For arylboronic acids, pKa values typically range from 4 to 10. mdpi.commdpi.com The electronic properties of the 2-phenylbenzoxazole (B188899) substituent dictate the Lewis acidity of the boron center. DFT calculations can predict parameters such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, which correlate with the molecule's electron-donating and accepting capabilities, respectively. nih.govnih.gov A lower LUMO energy indicates a stronger Lewis acid and thus a lower pKa. The energy gap (ΔE = ELUMO – EHOMO) is a key indicator of chemical reactivity. nih.gov

Table 1: Calculated Electronic Properties of a Model Arylboronic Acid System

Parameter Description Typical Calculated Value (eV) Implication for Reactivity
EHOMO Energy of the Highest Occupied Molecular Orbital -6.5 to -5.5 Relates to the ability to donate electrons (ionization potential). nih.gov
ELUMO Energy of the Lowest Unoccupied Molecular Orbital -1.5 to -0.5 Relates to the ability to accept electrons (electron affinity). nih.gov
Energy Gap (ΔE) Difference between LUMO and HOMO energies 4.0 to 5.0 A smaller gap suggests higher reactivity and polarizability. nih.gov
Electronegativity (χ) Tendency to attract electrons 3.5 to 4.0 Influences the nature of covalent bonds.
Chemical Hardness (η) Resistance to change in electron distribution 2.0 to 2.5 "Soft" molecules (low η) are more reactive.

Note: Values are representative for arylboronic acids based on DFT calculations and serve as an illustrative example.

Table 2: Representative Conformational and Aromaticity Data for 2-Phenylbenzoxazole Systems

Parameter Description Typical Calculated Value Significance
Phenyl-Benzoxazole Dihedral Angle The twist angle between the two aromatic rings. 10° - 30° Affects π-conjugation and solid-state packing. nih.gov
HOMA Index (Benzene ring of scaffold) Aromaticity index based on bond lengths. ~0.95 Indicates high aromatic character.
HOMA Index (Oxazole ring of scaffold) Aromaticity index based on bond lengths. ~0.60 Indicates moderate aromatic character.

Note: Values are illustrative, based on computational studies of analogous structures.

Reaction Mechanism Elucidation

Understanding the detailed reaction pathways is crucial for optimizing existing synthetic protocols and designing new applications for this compound.

This compound is a key substrate for Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds. nih.govresearchgate.net The generally accepted mechanism involves a palladium catalyst and proceeds through a catalytic cycle:

Oxidative Addition: The active Pd(0) catalyst reacts with an aryl halide (Ar-X) to form a Pd(II) intermediate. alfa-chemistry.com

Transmetalation: The boronic acid, activated by a base (like KOAc or K₂CO₃), forms a boronate species. organic-chemistry.org This species then transfers its organic group (the 2-phenylbenzoxazol-6-yl moiety) to the palladium center, displacing the halide and forming a new Pd(II)-aryl complex. The high oxophilicity of boron is a driving force for this step. organic-chemistry.org

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the final biaryl product and regenerating the Pd(0) catalyst, which re-enters the cycle. alfa-chemistry.com

Conversely, the boronic acid itself can be synthesized via C-H borylation of the 2-phenylbenzoxazole core. Iridium-catalyzed C-H borylation is a common method where an Ir(III) trisboryl complex is often a key intermediate. wikipedia.orgresearchgate.net The regioselectivity of this reaction is typically governed by steric factors, favoring borylation at the least hindered C-H bond. wikipedia.org

Table 3: Key Stages in the Suzuki-Miyaura Catalytic Cycle

Stage Reactants Key Intermediate Product of Stage
Oxidative Addition Pd(0), Ar-X Ar-Pd(II)-X Ar-Pd(II)-X complex
Transmetalation Ar-Pd(II)-X, [Ar'-B(OH)₃]⁻ [Ar-Pd(II)(Ar')-X]⁻ Ar-Pd(II)-Ar' complex
Reductive Elimination Ar-Pd(II)-Ar' (Transition State) Ar-Ar' and regenerated Pd(0)

Where Ar is the coupling partner and Ar' is the (2-phenylbenzo[d]oxazol-6-yl) group.

The Lewis acidic nature of the boronic acid group allows it to bind reversibly and covalently with compounds containing 1,2- or 1,3-diol functionalities, such as carbohydrates. nih.govrsc.org This interaction is the foundation for using boronic acid-appended fluorophores as chemical sensors. For this compound, the 2-phenylbenzoxazole unit serves as a robust fluorophore. rsc.org

The sensing mechanism proceeds as follows:

In the absence of a diol, the boron atom is sp²-hybridized and trigonal planar. The boronic acid can act as an electron-accepting group.

Upon binding with a diol, the boron atom rehybridizes to become sp³-hybridized and tetrahedral, forming a cyclic boronate ester. mdpi.com This change in geometry and electronic character disrupts or alters the electronic communication between the boronic acid and the fluorophore.

This alteration can modulate the photophysical properties of the fluorophore through mechanisms like Intramolecular Charge Transfer (ICT), Photoinduced Electron Transfer (PET), or Fluorescence Resonance Energy Transfer (FRET), leading to a measurable change in fluorescence intensity or wavelength. rsc.orgmdpi.com For a push-pull system, the loss of the boron's acceptor ability upon binding can significantly shift the emission wavelength. mdpi.com

Spectroscopic and Spectrometric Characterization in Mechanistic Studies

A combination of spectroscopic and spectrometric techniques is essential for elucidating the mechanisms discussed above. These methods allow for the identification of intermediates, the study of reaction kinetics, and the characterization of ligand-binding events. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹¹B NMR is particularly powerful for studying boronic acids. It can distinguish between the trigonal sp² boronic acid and the tetrahedral sp³ boronate ester, providing direct evidence of diol binding or the formation of 'ate' complexes during cross-coupling. organic-chemistry.org ¹H, ¹³C, and ¹⁹F NMR are used to characterize organic structures and monitor reaction progress. acs.orgnih.gov

Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI-MS) can detect transient intermediates in catalytic cycles and characterize the products of ligand-binding studies.

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy: IR spectroscopy can monitor the disappearance of starting materials and the appearance of products by tracking characteristic vibrational modes (e.g., O-H and B-O stretches). nih.gov UV-Vis and fluorescence spectroscopy are the primary tools for studying sensing processes, quantifying the changes in optical properties upon analyte binding. nih.govbohrium.com

X-ray Crystallography: Provides definitive structural information of stable compounds and, in rare cases, key intermediates, offering a static snapshot of the molecular geometry. nih.gov

Table 4: Application of Spectroscopic Techniques in Mechanistic Studies

Technique Information Provided Application Example
¹¹B NMR Boron coordination and hybridization state. Differentiating between free boronic acid and its diol-bound ester form. organic-chemistry.org
Fluorescence Spectroscopy Changes in emission intensity and wavelength. Quantifying the response of a sensor to different concentrations of an analyte. nih.gov
In-situ IR Spectroscopy Real-time monitoring of functional group changes. Following the kinetics of a Suzuki-Miyaura coupling reaction. nih.gov
ESI-MS Identification of charged intermediates. Detecting [Pd(Ar)(Ar')] complexes in a catalytic cycle.

Future Directions and Emerging Research Areas for 2 Phenylbenzo D Oxazol 6 Yl Boronic Acid

Integration with High-Throughput Screening and Automated Synthesis

The structural scaffold of (2-Phenylbenzo[d]oxazol-6-yl)boronic acid makes it an ideal candidate for inclusion in high-throughput screening (HTS) libraries for drug discovery. The benzoxazole (B165842) core is a recognized pharmacophore present in numerous biologically active compounds, including kinase inhibitors. nih.govnih.gov HTS platforms, which allow for the rapid testing of thousands of compounds, are crucial in identifying new drug leads. rsc.orgmdpi.com The amenability of the this compound structure to parallel synthesis would facilitate the creation of large, diverse chemical libraries. nih.gov

Automated synthesis platforms, which are becoming increasingly sophisticated, can be programmed to generate a wide array of derivatives of this compound. acs.org These platforms can systematically vary the substituents on both the phenyl and benzoxazole rings, allowing for a comprehensive exploration of the structure-activity relationship (SAR). The integration of automated synthesis with HTS can significantly accelerate the drug discovery process, from initial hit identification to lead optimization. mdpi.com For instance, libraries of this compound derivatives could be screened against panels of kinases or other therapeutically relevant targets to identify potent and selective inhibitors. nih.gov

Applications in Flow Chemistry and Continuous Processing

The synthesis of this compound and its derivatives is well-suited for the implementation of flow chemistry and continuous processing technologies. These methods offer significant advantages over traditional batch synthesis, including improved reaction control, enhanced safety, and greater scalability. organic-chemistry.orgthieme-connect.de The synthesis of boronic acids, in general, has been successfully demonstrated using continuous flow setups, allowing for rapid and efficient production. organic-chemistry.orgnih.gov

Continuous flow reactors can provide precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities of the final product. thieme-connect.de Furthermore, the integration of in-line analysis techniques with continuous flow systems allows for real-time monitoring of the reaction progress and facilitates rapid optimization. rsc.org This approach would be particularly beneficial for the multi-step synthesis of complex derivatives of this compound, enabling a more streamlined and efficient manufacturing process. The development of robust and scalable continuous flow methods for the production of this compound will be crucial for its potential large-scale applications. allfordrugs.com

Development of Sustainable Synthesis Routes

In line with the growing emphasis on green chemistry, the development of sustainable synthesis routes for this compound is a critical area of future research. This involves the use of environmentally benign solvents, recyclable catalysts, and energy-efficient reaction conditions. ckthakurcollege.netnih.gov Several green approaches for the synthesis of 2-arylbenzoxazoles have been reported, utilizing catalysts such as fly ash and employing solvent-free conditions. nih.gov

Recent research has focused on the use of magnetically separable nanocatalysts, which can be easily recovered and reused, for the synthesis of 2-phenyl benzoxazole derivatives. ckthakurcollege.net Other eco-friendly methods include the use of imidazolium (B1220033) chloride as a promoter in the absence of other additives. mdpi.com The application of these green chemistry principles to the synthesis of this compound would not only reduce the environmental impact of its production but also align with the increasing demand for sustainable chemical manufacturing processes. rsc.org

Exploration of Novel Interdisciplinary Applications and Design Principles

The unique combination of a fluorescent benzoxazole core and a diol-binding boronic acid group in this compound opens up exciting possibilities for novel interdisciplinary applications. bath.ac.ukrsc.org The inherent fluorescence of the 2-phenylbenzoxazole (B188899) scaffold suggests its potential use in the development of chemical sensors and probes. bath.ac.uk The boronic acid moiety is well-known for its ability to reversibly bind with diols, such as those found in saccharides and glycoproteins. rsc.orgnih.gov

This dual functionality could be harnessed to design highly specific fluorescent sensors for the detection of biologically important molecules. For example, derivatives of this compound could be engineered to exhibit a change in their fluorescence properties upon binding to specific carbohydrates, enabling their use in diagnostics and bioimaging. bath.ac.ukrsc.org

Furthermore, the this compound scaffold can be utilized in materials science. Its structural features make it a promising building block for the synthesis of novel polymers and functional materials with applications in coatings and adhesives. finechemical.net The exploration of its integration into nanomaterials, such as nanoparticles and quantum dots, could lead to the development of advanced materials for theranostics, combining diagnostic and therapeutic functions. nih.govnih.gov

The design principles for new derivatives should focus on tuning the electronic and steric properties of the molecule to optimize its performance in specific applications. For instance, in sensor design, modifications to the benzoxazole or phenyl ring can alter the fluorescence wavelength and quantum yield, while changes to the boronic acid group can modulate its binding affinity and selectivity for different diols. bath.ac.ukrsc.org In medicinal chemistry, the design of new derivatives will be guided by structure-activity relationship studies to enhance potency and selectivity for specific biological targets. mdpi.comnih.govnih.govresearchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.